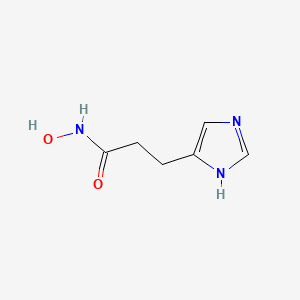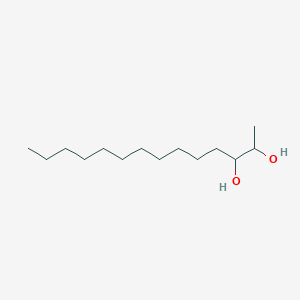
Tetradecane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecane-2,3-diol is an organic compound with the molecular formula C14H30O2. It is a type of glycol, specifically a diol, which means it contains two hydroxyl (-OH) groups. These hydroxyl groups are located on the second and third carbon atoms of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Tetradecane-2,3-diol can be synthesized through several methods. One common approach involves the hydroxylation of tetradecane using oxidizing agents. For instance, the reaction of tetradecane with osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) can yield this compound. Another method involves the use of potassium permanganate (KMnO4) as the oxidizing agent.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of cobalt-based heterogeneous catalysts for the aerobic oxidative cleavage of tetradecane . This method is advantageous due to its efficiency and the ability to operate under mild conditions.
化学反応の分析
Types of Reactions
Tetradecane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: this compound can be reduced to form tetradecane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4), potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Tetradecane.
Substitution: Chlorinated tetradecane derivatives.
科学的研究の応用
Tetradecane-2,3-diol has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals
作用機序
The mechanism of action of tetradecane-2,3-diol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl groups are oxidized to form carbonyl compounds through the cleavage of C-C bonds. This process involves the formation of intermediate species and the transfer of electrons between the reactants and the oxidizing agents .
類似化合物との比較
Similar Compounds
1,2-Tetradecanediol: Similar to tetradecane-2,3-diol but with hydroxyl groups on the first and second carbon atoms.
1,3-Tetradecanediol: Hydroxyl groups on the first and third carbon atoms.
1,4-Tetradecanediol: Hydroxyl groups on the first and fourth carbon atoms.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups on the second and third carbon atoms. This positioning influences its reactivity and the types of reactions it can undergo. For example, the proximity of the hydroxyl groups allows for specific oxidation reactions that may not occur with other isomers .
特性
CAS番号 |
88580-08-9 |
|---|---|
分子式 |
C14H30O2 |
分子量 |
230.39 g/mol |
IUPAC名 |
tetradecane-2,3-diol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h13-16H,3-12H2,1-2H3 |
InChIキー |
WYWPXCFLRKKRPS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
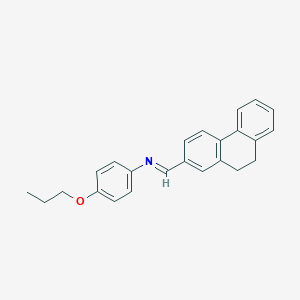
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
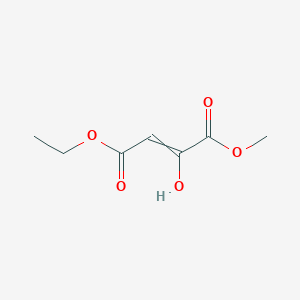
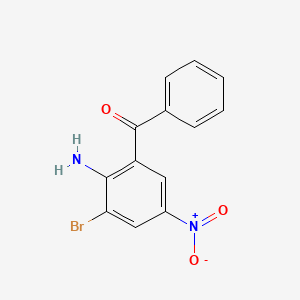
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
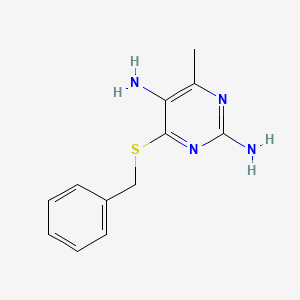


![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
